JNJ-26483327 JNJ-26483327 JNJ-26483327, also known as BGB102, is an orally bioavailable, small-molecule, multitargeted reversible tyrosine kinase inhibitor with potential antineoplastic activity. Multitargeted tyrosine kinase inhibitor JNJ-26483327 binds to and inhibits several members of the epidermal growth factor receptor (EGFR) family, including EGFR, HER2 and HER4; Src family kinases (Lyn, Yes, Fyn, Lck and Src); and vascular endothelial growth factor receptor type 3 (VEGFR3).
Brand Name: Vulcanchem
CAS No.: 807640-87-5 (free base)
Catalog No.: VC1062573
InChI: InChI=1S/C22H25BrN4O2/c1-27-8-4-3-5-9-29-21-11-17-19(12-20(21)28-2)24-14-25-22(17)26-18-10-16(23)7-6-15(18)13-27/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,24,25,26)
SMILES: CN1CCCCCOC(C(OC)=C2)=CC3=C2N=CN=C3NC4=CC(Br)=CC=C4C1
Molecular Formula: C22H25BrN4O2
Molecular Weight: 457.3635

JNJ-26483327

* For research use only. Not for human or veterinary use.

CAS No.: 807640-87-5 (free base)

Inhibitors

Catalog No.: VC1062573

Molecular Formula: C22H25BrN4O2

Molecular Weight: 457.3635

Purity: >98% (or refer to the Certificate of Analysis)

JNJ-26483327 - 807640-87-5 (free base)

CAS No. 807640-87-5 (free base)
Product Name JNJ-26483327
IUPAC Name 35-bromo-17-methoxy-5-methyl-11-oxa-2,5-diaza-1(4,6)-quinazolina-3(1,2)-benzenacycloundecaphane
Synonyms JNJ26483327; JNJ 26483327; JNJ-26483327; BGB102; BGB-102; BGB 102.
Molecular Formula C22H25BrN4O2
Molecular Weight 457.3635
InChI InChI=1S/C22H25BrN4O2/c1-27-8-4-3-5-9-29-21-11-17-19(12-20(21)28-2)24-14-25-22(17)26-18-10-16(23)7-6-15(18)13-27/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,24,25,26)
InChIKey JXDYOSVKVSQGJM-UHFFFAOYSA-N
SMILES CN1CCCCCOC(C(OC)=C2)=CC3=C2N=CN=C3NC4=CC(Br)=CC=C4C1
Appearance white solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO, not in water
Description JNJ-26483327, also known as BGB102, is an orally bioavailable, small-molecule, multitargeted reversible tyrosine kinase inhibitor with potential antineoplastic activity. Multitargeted tyrosine kinase inhibitor JNJ-26483327 binds to and inhibits several members of the epidermal growth factor receptor (EGFR) family, including EGFR, HER2 and HER4; Src family kinases (Lyn, Yes, Fyn, Lck and Src); and vascular endothelial growth factor receptor type 3 (VEGFR3).
References 1: Konings IR, de Jonge MJ, Burger H, van der Gaast A, van Beijsterveldt LE,
2: Gijsen M, King P, Perera T, Parker PJ, Harris AL, Larijani B, Kong A. HER2
3: Danhier F, Ucakar B, Vanderhaegen ML, Brewster ME, Arien T, Préat V.
  

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18.0152 g/mol